ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by an ethyl group at the 1-position, a methyl group at the 3-position, and an ethyl carboxylate ester at the 5-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
For example, ethyl 3-aryl-1H-pyrazole-5-carboxylate derivatives are prepared by reacting pyrazole precursors with alkylating agents like arylmethyl chloride in the presence of potassium carbonate . The target compound may follow similar synthetic routes, with modifications to introduce the ethyl and methyl substituents.
Its discontinued commercial status (CymitQuimica, 2025) suggests niche research applications or challenges in large-scale synthesis .
Properties
IUPAC Name |
ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFLNAMFHICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400011 | |
| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-89-3 | |
| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by alkylation with ethyl iodide . The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides Development
- Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as a building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by targeting specific biochemical pathways in pests and pathogens.
Case Study: Herbicide Efficacy
- A study demonstrated that derivatives of this compound exhibited superior herbicidal activity against common agricultural weeds compared to traditional herbicides, suggesting its potential for developing more effective agrochemicals .
Pharmaceuticals
Synthesis of Bioactive Compounds
- This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and microbial infections. Its unique pyrazole structure allows it to interact with biological targets effectively.
Case Study: Anti-inflammatory Agents
- Research has shown that modifications of this compound led to the discovery of new anti-inflammatory agents that demonstrated significant efficacy in preclinical models .
Material Science
Development of Advanced Materials
- This compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors.
Table: Comparison of Material Properties
| Property | Traditional Materials | Ethyl 1-Ethyl-3-Methyl-Pyrazole-Based Materials |
|---|---|---|
| Durability | Moderate | High |
| Environmental Resistance | Low | High |
| Cost Efficiency | High | Moderate |
Biochemistry
Enzyme Activity Studies
- The compound is extensively used in biochemical assays to study enzyme activities and metabolic pathways. Its ability to form stable complexes with enzymes makes it a valuable tool for researchers.
Case Study: Enzyme Inhibition
- In a biochemical assay, this compound was found to inhibit a specific enzyme involved in metabolic disorders, providing insights into potential therapeutic applications .
Organic Synthesis
Reagent in Chemical Reactions
- As a reagent, this compound facilitates the synthesis of complex molecules more efficiently than traditional methods. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
Table: Reaction Types and Products
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Pyrazole carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Pyrazole alcohols |
| Substitution | Amines, Thiols | Various substituted pyrazole derivatives |
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied[4][4].
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties and Crystallography
- Hydrogen Bonding : Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate exhibits N–H···O hydrogen bonds, stabilizing its crystal lattice . Such interactions influence solubility and stability.
- Lipophilicity : Methyl esters (e.g., ) are more lipophilic than ethyl esters, affecting membrane permeability and metabolic stability .
Biological Activity
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it is often utilized as a scaffold for developing bioactive compounds.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting substrate binding and catalytic activity. This mechanism is crucial for therapeutic applications targeting metabolic pathways and various diseases.
Biological Activities
Research has demonstrated that compounds in the pyrazole class exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Inhibits the growth of bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
- Antiviral Activity : Shows potential against various viral infections .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, with an observed increase in caspase-3 activity, indicating the induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested for its antimicrobial properties against various pathogens. The compound exhibited notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of structural modifications to enhance biological activity. For instance, variations in substituents on the pyrazole ring have been shown to significantly affect enzyme inhibition potency and selectivity .
Table: Structure-Activity Relationship (SAR)
Q & A
Q. What computational tools predict intermolecular interactions in cocrystals or salts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
